Methyl 2-bromo-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-bromo-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H6BrF3O2 . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is a liquid .
Molecular Structure Analysis
The molecular weight of Methyl 2-bromo-4-(trifluoromethyl)benzoate is 283.04 g/mol . The InChI code for this compound is 1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 .Physical And Chemical Properties Analysis
Methyl 2-bromo-4-(trifluoromethyl)benzoate has a molecular weight of 283.04 g/mol . It has a topological polar surface area of 26.3 Ų . The compound is a liquid .Scientific Research Applications
Crystal Structure Analysis
Methyl 2-bromo-4-(trifluoromethyl)benzoate has been utilized in the study of crystal structures. For instance, the crystal structures of bromo–hydroxy–benzoic acid derivatives, including compounds related to methyl 2-bromo-4-(trifluoromethyl)benzoate, were analyzed, focusing on their two-dimensional architectures formed by C—H⋯O hydrogen bonds and other interactions (Suchetan et al., 2016).
Synthesis of Complex Molecules
This compound plays a role in the synthesis of complex molecules. For example, it is used in the preparation of d-forosamine, a component of antibiotics, through palladium-catalyzed allylic amination of unsaturated sugars (Baer & Hanna, 1981). Additionally, it is involved in the synthesis of Nilotinib, an antitumor agent, showcasing its significance in medicinal chemistry applications (Wang Cong-zhan, 2009).
Development of Functionalized Compounds
The compound is integral in the development of functionalized compounds, such as (trifluoromethyl)benzenes and -pyridines, which are significant in various chemical processes (Volle & Schlosser, 2002).
Exploring Chemical Reactions
Research involving methyl 2-bromo-4-(trifluoromethyl)benzoate also extends to exploring various chemical reactions. For instance, the study of Cy2NH·HX-Promoted cyclizations of certain benzoates to synthesize isocoumarins and α-pyrone highlights its role in facilitating specific chemical transformations (Liang, Xie, & Li, 2007).
Pharmaceutical Synthesis
Its use in pharmaceutical synthesis is evident in the creation of intermediates for natural products with biological activities. For instance, it was utilized in synthesizing methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the total synthesis of bisbibenzyls (Lou Hong-xiang, 2012).
Safety And Hazards
Methyl 2-bromo-4-(trifluoromethyl)benzoate is considered hazardous . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .
properties
IUPAC Name |
methyl 2-bromo-4-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSKYELSIMPUNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673197 | |
Record name | Methyl 2-bromo-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-(trifluoromethyl)benzoate | |
CAS RN |
1214334-90-3 | |
Record name | Methyl 2-bromo-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-bromo-4-(trifluoromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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